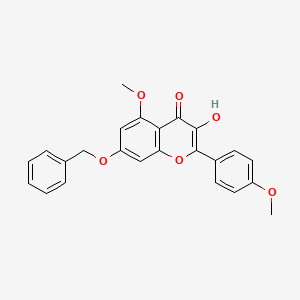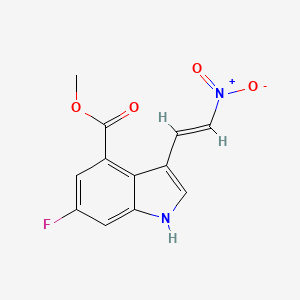
6-((5-((6-Chlorohexyl)oxy)pentyl)oxy)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((5-((6-Chlorohexyl)oxy)pentyl)oxy)hexanoic acid is a synthetic organic compound with the molecular formula C17H33ClO4 It is characterized by the presence of a hexanoic acid moiety linked to a chlorinated hexyl ether chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-((5-((6-Chlorohexyl)oxy)pentyl)oxy)hexanoic acid typically involves the following steps:
Preparation of 6-chlorohexanol: This intermediate is synthesized by the chlorination of hexanol using thionyl chloride or phosphorus trichloride.
Formation of 6-((5-hydroxy)pentyl)oxy)hexanoic acid: The 6-chlorohexanol is reacted with 5-hydroxyvaleric acid under basic conditions to form the ether linkage.
Final Product Formation: The intermediate is then esterified with hexanoic acid under acidic conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ether linkages, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the chlorinated hexyl chain, converting the chlorine atom to a hydrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent.
Major Products Formed
Oxidation: Formation of hexanoic acid derivatives.
Reduction: Formation of hexyl ether derivatives.
Substitution: Formation of various substituted hexanoic acids.
Applications De Recherche Scientifique
6-((5-((6-Chlorohexyl)oxy)pentyl)oxy)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-((5-((6-Chlorohexyl)oxy)pentyl)oxy)hexanoic acid involves its interaction with cellular membranes due to its amphiphilic structure. The compound can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-((5-((6-Bromohexyl)oxy)pentyl)oxy)hexanoic acid
- 6-((5-((6-Iodohexyl)oxy)pentyl)oxy)hexanoic acid
- 6-((5-((6-Fluorohexyl)oxy)pentyl)oxy)hexanoic acid
Uniqueness
6-((5-((6-Chlorohexyl)oxy)pentyl)oxy)hexanoic acid is unique due to the presence of the chlorine atom, which imparts specific reactivity and biological activity. Compared to its brominated, iodinated, and fluorinated analogs, the chlorinated compound exhibits distinct physicochemical properties and reactivity patterns, making it suitable for specific applications in research and industry.
Propriétés
IUPAC Name |
6-[5-(6-chlorohexoxy)pentoxy]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33ClO4/c18-12-6-1-2-7-13-21-15-9-4-10-16-22-14-8-3-5-11-17(19)20/h1-16H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJKEIAYDXGLTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCOCCCCCOCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![O2-tert-butyl O3-ethyl (3R)-2,8-diazaspiro[4.5]decane-2,3-dicarboxylate](/img/structure/B8238459.png)
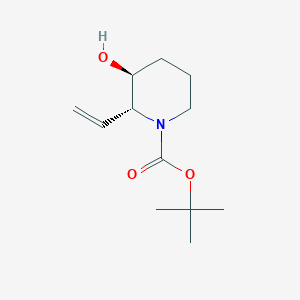
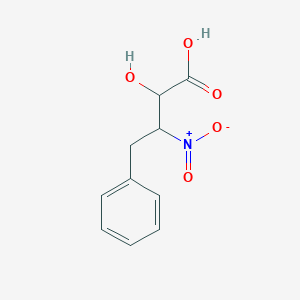

![6-Bromo-5H-benzo[7]annulen-5-one](/img/structure/B8238473.png)
![Allyl 5-[(4-chloromethyl)phenoxy]pentanoate](/img/structure/B8238478.png)

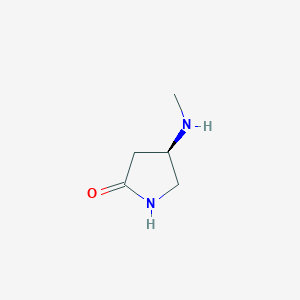
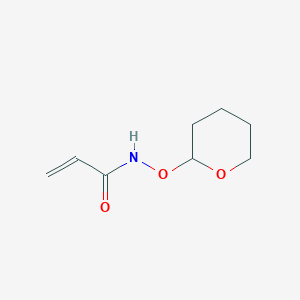
![(11R)-7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one](/img/structure/B8238509.png)

